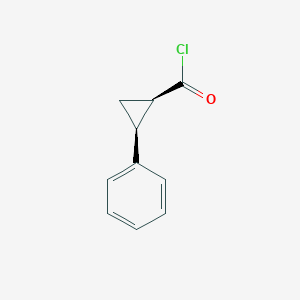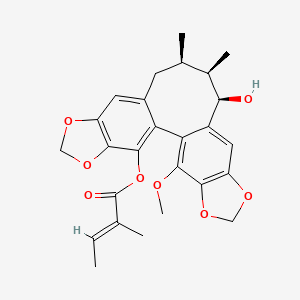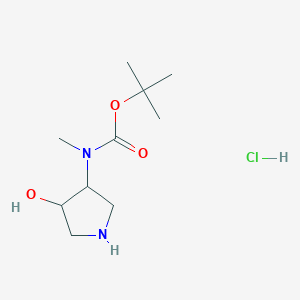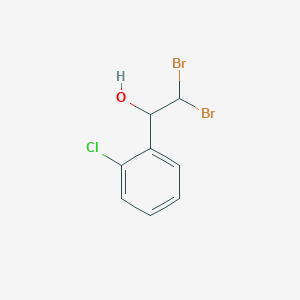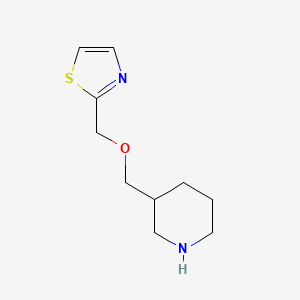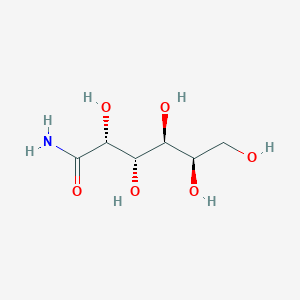
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide is a complex organic compound characterized by its five hydroxyl groups attached to a six-carbon backbone. This compound is a derivative of hexose sugars and is known for its significant role in various biochemical pathways and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide typically involves the oxidation of corresponding hexose sugars followed by amide formation. One common method involves the use of D-glucose as a starting material, which undergoes oxidation to form the corresponding hexonic acid. This acid is then converted to its amide form under controlled conditions using reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are used to convert glucose into the desired compound through enzymatic pathways. This method is favored for its efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives like hexonic acids, hexanols, and substituted hexanamide compounds .
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in metabolic pathways and is used in studies related to carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways like glycolysis and the pentose phosphate pathway. The compound’s hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: A closely related compound with an aldehyde group instead of an amide group.
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate: Another similar compound with additional hydroxyl groups and a complex ester structure.
Uniqueness
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide is unique due to its amide functional group, which imparts distinct chemical properties and reactivity compared to its aldehyde and ester counterparts. This uniqueness makes it valuable in specific biochemical and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO6 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3+,4+,5-/m1/s1 |
InChI-Schlüssel |
JCZPMGDSEAFWDY-MGCNEYSASA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)N)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)


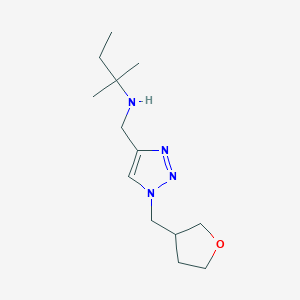
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
